1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one
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Overview
Description
1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method that is both efficient and environmentally friendly . Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction yield and purity .
Chemical Reactions Analysis
1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Industry: It is used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it can modulate GABA A receptors, influencing neurotransmission .
Comparison with Similar Compounds
1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative with anxiolytic properties.
Olprione: A drug used for heart failure.
These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C10H9FN2O/c1-6-4-13-5-8(7(2)14)3-9(11)10(13)12-6/h3-5H,1-2H3 |
InChI Key |
LTZOJSULHVQKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)C(=O)C |
Origin of Product |
United States |
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